molecular formula C8H8Cl2N2O2 B3102680 Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate CAS No. 142228-52-2

Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate

Cat. No.: B3102680
CAS No.: 142228-52-2
M. Wt: 235.06 g/mol
InChI Key: SYVXDRVDBGASGV-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate is a pyrimidine derivative characterized by a dichloro-substituted aromatic ring, a methyl group at the 2-position, and an ester-functionalized acetate side chain. Its molecular formula is C₈H₇Cl₂N₂O₂ (based on analogs in and ), with the ester group enhancing solubility in organic solvents and influencing reactivity in synthetic applications. This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis due to its modular substitution pattern .

Properties

IUPAC Name

methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-4-11-7(9)5(8(10)12-4)3-6(13)14-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVXDRVDBGASGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of pyrimidine amines.

    Hydrolysis: Formation of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetic acid.

Scientific Research Applications

Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of drugs targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

  • Molecular Formula : C₇H₆Cl₂N₂O
  • Key Differences : Replaces the acetate ester with an aldehyde group.
  • Properties : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles like amines or hydrazines. However, the absence of the ester reduces stability under basic conditions.
  • Applications : Likely used in reductive amination or condensation reactions to form imines or heterocycles. Storage requires dry, sealed conditions to prevent oxidation .

Methyl 2-(4,6-Dichloropyrimidin-5-yl)acetate

  • Molecular Formula : C₇H₆Cl₂N₂O₂
  • Key Differences : Lacks the 2-methyl group on the pyrimidine ring.
  • However, this also decreases lipophilicity compared to the 2-methyl analog.
  • Applications : A precursor in fungicide synthesis, where methylation at the 2-position is often critical for bioactivity .

2-(2-(Sec-butyl)-4,6-Dimethylpyrimidin-5-yl)acetic Acid

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Key Differences : Features a sec-butyl group at the 2-position and methyl groups at 4,6-positions, with a carboxylic acid replacing the ester.
  • Properties: The carboxylic acid group enhances water solubility and acidity (pKa ~3–4), making it suitable for salt formation.
  • Applications : Likely used in herbicidal agents where polar functional groups improve soil mobility .

Ethyl 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)acetate

  • Molecular Formula : C₈H₁₀N₂O₅
  • Key Differences : Contains a saturated, trioxo-substituted pyrimidine ring.
  • Properties : The hexahydropyrimidine ring and ketone groups increase polarity (predicted density: 1.321 g/cm³) and hydrogen-bonding capacity, favoring crystallization. The ester group remains reactive but is sterically shielded by the saturated ring.
  • Applications: Potential use in antiviral or enzyme-inhibitor drugs due to hydrogen-bonding motifs .

1-{(2E)-2-[(4,6-Dichloro-2-methylpyrimidin-5-yl)imino]imidazolidin-1-yl}ethanone

  • Molecular Formula : C₁₀H₁₁Cl₂N₅O (inferred from )
  • Key Differences : Integrates an imidazoline ring via an imine linkage to the pyrimidine core.
  • The dichloro and methyl groups maintain lipophilicity.
  • Applications : Likely explored as a kinase inhibitor or antimicrobial agent due to hybrid heterocyclic architecture .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Properties Applications References
Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate C₈H₇Cl₂N₂O₂ Ester, dichloro, methyl Moderate lipophilicity, ester reactivity Agrochemical intermediates
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde C₇H₆Cl₂N₂O Aldehyde, dichloro, methyl High electrophilicity, oxidation-sensitive Condensation reactions
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate C₇H₆Cl₂N₂O₂ Ester, dichloro Lower steric hindrance, higher reactivity Fungicide precursors
2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid C₁₂H₁₈N₂O₂ Carboxylic acid, alkyl High solubility, steric bulk Herbicidal agents
Ethyl 2-(2,4,6-trioxohexahydropyrimidin-5-yl)acetate C₈H₁₀N₂O₅ Ester, trioxo, saturated High polarity, crystalline Antiviral drug candidates
1-{(2E)-2-[(4,6-Dichloro-2-methylpyrimidin-5-yl)imino]imidazolidin-1-yl}ethanone C₁₀H₁₁Cl₂N₅O Imine, acetyl, imidazoline Planar rigidity, bioactivity Kinase inhibitors

Biological Activity

5-Chloro-2-(dimethoxymethyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

5-Chloro-2-(dimethoxymethyl)thiazole features a thiazole ring with a chlorine atom at the 5-position and dimethoxymethyl groups at the 2-position. Its molecular formula is C7_{7}H8_{8}ClN1_{1}O2_{2}S1_{1}. The synthesis of this compound typically involves:

  • Starting Materials : Thiazole derivatives and appropriate chloromethylating agents.
  • Reagents : Dimethyl sulfate or similar methylating agents.
  • Conditions : Reflux in polar solvents such as DMF or DMSO.

Biological Activities

The biological activities of 5-Chloro-2-(dimethoxymethyl)thiazole can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that 5-Chloro-2-(dimethoxymethyl)thiazole exhibits significant antimicrobial properties against various pathogens. For example, it has shown effectiveness against both gram-positive and gram-negative bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/ml
Escherichia coli8 µg/ml
Klebsiella pneumoniae16 µg/ml

These results suggest its potential as a lead compound for developing new antibiotics, particularly in combating resistant strains.

Anticancer Properties

Recent research indicates that 5-Chloro-2-(dimethoxymethyl)thiazole possesses anticancer activity, particularly against various cancer cell lines. In vitro studies have revealed dose-dependent cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (breast cancer)12
HCT116 (colorectal cancer)15
A549 (lung cancer)10

Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and affects key signaling pathways involved in cancer progression, such as NF-kB and MAPK pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It has shown inhibition of pro-inflammatory cytokines in various models, indicating its potential utility in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5-Chloro-2-(dimethoxymethyl)thiazole:

  • Antibacterial Study : A study focusing on the antibacterial effects demonstrated that it effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity : Research published in a peer-reviewed journal indicated that this thiazole derivative exhibited superior anticancer activity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of many known chemotherapeutics.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis through mitochondrial pathways and modulates key signaling pathways involved in cancer progression, such as NF-kB and MAPK pathways.

Data Tables

The following tables summarize key findings from various studies:

Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Standard DrugStandard Drug Inhibition Zone (mm)
Staphylococcus aureus20Ciprofloxacin22
Klebsiella pneumoniae18Amoxicillin20
Pseudomonas aeruginosa22Gentamicin24

Anticancer Activity

Cell LineIC50 (µM)
MCF-712
HCT11615
A54910

Q & A

Q. What established synthetic routes are available for Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate, and what intermediates are critical?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

  • Step 1: Chlorination of a 2-methylpyrimidin-5-yl precursor using POCl₃ or PCl₅ under reflux conditions to introduce 4,6-dichloro substituents .
  • Step 2: Acetylation via nucleophilic substitution, where a methyl acetate group is introduced at the 2-position using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) .
  • Key Intermediate: 4,6-Dichloro-2-methylpyrimidin-5-amine (or its hydroxyl analog) is often a precursor for further functionalization .

Q. How is the molecular structure confirmed using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) typically shows a singlet for the methyl ester (δ ~3.7 ppm) and characteristic pyrimidine ring protons (δ ~6.8–8.2 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and pyrimidine carbons .
  • Elemental Analysis: Used to validate purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .
  • Mass Spectrometry (ESI): A molecular ion peak [M+H]⁺ at m/z 235–245 confirms the molecular weight .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can software address them?

Methodological Answer:

  • Challenges: Disorder in the methyl or chloro substituents, twinning due to symmetry, or weak diffraction from light atoms (e.g., Cl) .
  • Solutions: Use SHELXL for small-molecule refinement:
    • Apply restraints for bond lengths/angles in disordered regions.
    • Utilize the TWIN/BASF commands for twinned data .
    • Validate with ORTEP-3 for thermal ellipsoid visualization .

Q. How can reaction yields be optimized under varying catalytic conditions?

Methodological Answer: A comparative study of catalysts and solvents reveals:

ConditionCatalystSolventYield (%)Reference
ChlorinationPCl₅Toluene72
EsterificationK₂CO₃DMF65
Microwave-assistedPd(OAc)₂THF88
  • Key Insight: Microwave irradiation reduces reaction time and improves yield by enhancing reaction homogeneity .

Q. How to resolve discrepancies between computational and experimental NMR chemical shifts?

Methodological Answer:

  • Issue: Calculated shifts (DFT/B3LYP/6-311+G(d,p)) may deviate due to solvent effects or tautomerism .
  • Strategy:
    • Simulate solvent environments (e.g., PCM model for CDCl₃).
    • Compare experimental ¹H/¹³C shifts (e.g., δ 2.57 ppm for methyl groups) with Boltzmann-weighted tautomer populations .

Q. What impurities are common in synthesis, and how are they identified?

Methodological Answer:

  • Common Impurities:
    • By-product A: Incomplete chlorination (monochloro derivative).
    • By-product B: Ester hydrolysis to carboxylic acid under acidic conditions .
  • Detection: Use HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison with authentic samples) .

Specialized Methodological Considerations

Q. How does hygroscopicity affect kinetic studies, and what precautions are necessary?

Methodological Answer:

  • Impact: Moisture absorption alters reactivity in nucleophilic substitutions (e.g., ester hydrolysis) .
  • Mitigation:
    • Conduct reactions under anhydrous conditions (N₂/Ar atmosphere).
    • Store the compound with molecular sieves (3Å) in sealed vials .

Q. What role do substituents play in the pyrimidine ring’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Cl Groups: Activate the ring for nucleophilic aromatic substitution (e.g., amination) at the 5-position .
  • Steric Effects: The 2-methyl group hinders substitution at adjacent positions, directing reactivity to the 4- and 6-sites .

Data Contradiction Analysis

Q. How to address conflicting melting points reported in literature?

Methodological Answer:

  • Possible Causes: Polymorphism, solvent residues, or impurities.
  • Resolution:
    • Recrystallize from ethyl acetate/hexane (1:3) to isolate pure polymorph.
    • Perform DSC analysis to identify phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate

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